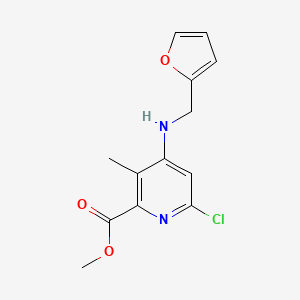![molecular formula C15H14O6 B11841633 6-[(Acetyloxy)methyl]-2-methyl-4-oxo-4H-1-benzopyran-3-yl acetate CAS No. 61407-19-0](/img/structure/B11841633.png)
6-[(Acetyloxy)methyl]-2-methyl-4-oxo-4H-1-benzopyran-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Acetoxy-2-methyl-4-oxo-4H-chromen-6-yl)methyl acetate is an organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with the molecular formula C15H14O6, is characterized by the presence of acetoxy and methyl groups attached to the chromone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetoxy-2-methyl-4-oxo-4H-chromen-6-yl)methyl acetate typically involves the acetylation of the corresponding hydroxy chromone derivative. One common method involves the reaction of 3-hydroxy-2-methyl-4-oxo-4H-chromen-6-yl methyl acetate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Acetoxy-2-methyl-4-oxo-4H-chromen-6-yl)methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxy derivative.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Hydrolysis: 3-Hydroxy-2-methyl-4-oxo-4H-chromen-6-yl methyl acetate.
Oxidation: 3-Acetoxy-2-carboxy-4-oxo-4H-chromen-6-yl methyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Acetoxy-2-methyl-4-oxo-4H-chromen-6-yl)methyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex chromone derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Used as an intermediate in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of (3-Acetoxy-2-methyl-4-oxo-4H-chromen-6-yl)methyl acetate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of key enzymes. The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylumbelliferyl acetate: Another chromone derivative with similar acetoxy and methyl groups.
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: A structurally related compound with a phenyl group instead of a methyl group
Uniqueness
(3-Acetoxy-2-methyl-4-oxo-4H-chromen-6-yl)methyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual acetoxy groups enhance its reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
61407-19-0 |
|---|---|
Formule moléculaire |
C15H14O6 |
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
(3-acetyloxy-2-methyl-4-oxochromen-6-yl)methyl acetate |
InChI |
InChI=1S/C15H14O6/c1-8-15(21-10(3)17)14(18)12-6-11(7-19-9(2)16)4-5-13(12)20-8/h4-6H,7H2,1-3H3 |
Clé InChI |
MVZPEBCJZQDPPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(O1)C=CC(=C2)COC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



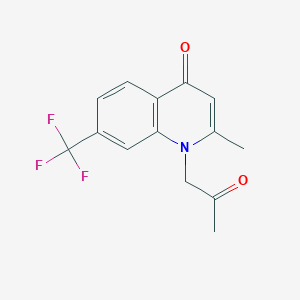


![N'-[(Cyclopropanecarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11841574.png)

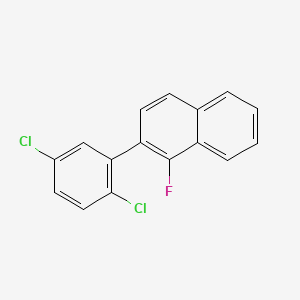
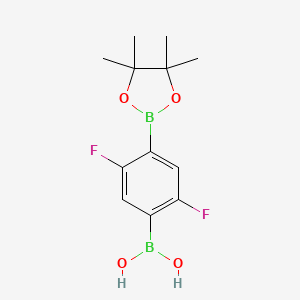

![4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B11841607.png)
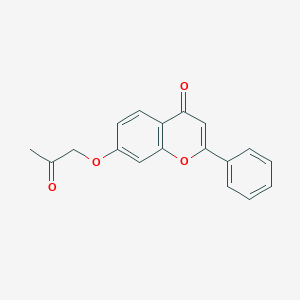

![Diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B11841622.png)
